

Application Notes & Protocols: Dasatinib-d8 for Bioequivalence Studies of Dasatinib Formulations

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Compound of Interest

Compound Name: **Dasatinib-d8**

Cat. No.: **B023192**

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Audience: Researchers, scientists, and drug development professionals.

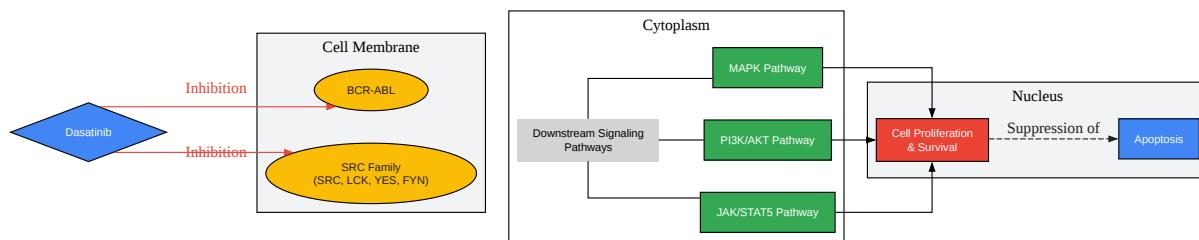
Introduction: Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). To ensure the therapeutic equivalence of generic Dasatinib formulations, rigorous bioequivalence (BE) studies are required by regulatory agencies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of these studies is the accurate quantification of Dasatinib in biological matrices, typically human plasma. **Dasatinib-d8**, a stable isotope-labeled version of Dasatinib, is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its similar physicochemical properties and distinct mass, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of **Dasatinib-d8** in the bioanalytical component of Dasatinib bioequivalence studies.

Mechanism of Action of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFR β .^[1] In CML, the BCR-ABL tyrosine kinase is constitutively active, leading to uncontrolled cell proliferation and survival.^[2] Dasatinib effectively inhibits this kinase, as well as others involved in cancer

cell signaling, by binding to the ATP-binding site of the kinase domain.[2] This inhibition blocks downstream signaling pathways crucial for cell growth and survival, such as the MAPK, Akt, and STAT5 pathways, ultimately inducing apoptosis in malignant cells.[2][3]



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Dasatinib's inhibition of BCR-ABL and SRC family kinases.

Quantitative Data from Bioequivalence Studies

Bioequivalence of a test Dasatinib formulation (T) is established by comparing its pharmacokinetic parameters to a reference formulation (R) in healthy volunteers under both fasting and fed conditions. The acceptance criteria for bioequivalence are typically that the 90% confidence interval (CI) of the geometric mean ratio (GMR) for Cmax and AUC falls within 80.00% to 125.00%. For highly variable drugs like Dasatinib, a reference-scaled average bioequivalence (RSABE) approach may be permitted.[4]

Table 1: Pharmacokinetic Parameters of Test vs. Reference Dasatinib Formulations (Fed Condition)

Parameter	Formulation	Geometric Mean	90% CI for GMR	GMR (%)
Cmax (ng/mL)	Test (T)	118.674	102.34% - 120.53%	-
Reference (R)		104.437		
AUC0-t (ng·hr/mL)	Test (T)	622.537	100.72% - 112.80%	-
Reference (R)		584.312		

Data adapted from a study where bioequivalence was met under fed conditions.[5]

Table 2: Pharmacokinetic Parameters of Test vs. Reference Dasatinib Formulations (Fasting Condition)

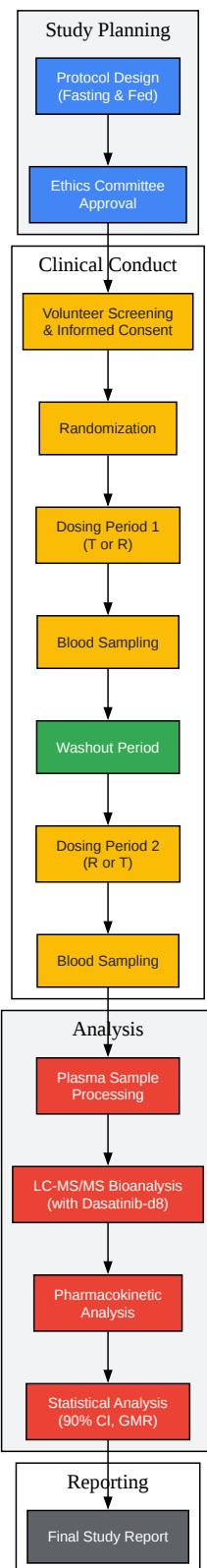
Parameter	Formulation	Geometric Mean	90% CI for GMR	GMR (%)
Cmax (ng/mL)	Test (T)	-	72.44% - 123.72%*	-
Reference (R)	-			
AUC0-t (ng·hr/mL)	Test (T)	-	84.84% - 116.94%	-
Reference (R)	-			

*Widened limits based on RSABE due to high variability (ISCV of Cmax for reference was 104.94%).[5]

Experimental Protocols

Bioequivalence Study Workflow

A typical bioequivalence study for a Dasatinib formulation follows a standardized workflow to ensure regulatory compliance and data integrity.



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Workflow for a typical Dasatinib bioequivalence study.

Protocol:

- **Study Design:** A randomized, open-label, two-period, two-sequence, crossover design is typically employed.[4][6] Separate studies are conducted under fasting and fed conditions as recommended by regulatory agencies like the FDA.
- **Subject Selection:** Healthy male and non-pregnant, non-lactating female volunteers are enrolled after providing informed consent.
- **Dosing and Washout:** Subjects are administered a single oral dose of either the test or reference Dasatinib formulation. After a washout period of at least 7 days, subjects receive the alternate formulation.
- **Blood Sampling:** Serial blood samples are collected in K2EDTA tubes at predefined time points before and after dosing (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
- **Plasma Preparation:** Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Protocol: LC-MS/MS Quantification of Dasatinib in Human Plasma

This protocol outlines a validated method for the determination of Dasatinib in human plasma using **Dasatinib-d8** as an internal standard (IS).

Materials and Reagents:

- Dasatinib reference standard
- **Dasatinib-d8** (Internal Standard)
- HPLC-grade methanol and acetonitrile
- Formic acid
- K2EDTA human plasma

- High-purity water

Instrumentation:

- Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- Analytical column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 μ m) or equivalent.[\[7\]](#)

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare primary stock solutions of Dasatinib and **Dasatinib-d8** in methanol (e.g., 1 mg/mL).
 - Prepare serial dilutions of the Dasatinib stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
 - Prepare a working solution of **Dasatinib-d8** in methanol (e.g., 0.4 μ g/mL).[\[7\]](#)
- Sample Preparation (Protein Precipitation):
 - To a 200 μ L aliquot of human plasma (calibration standard, QC, or study sample), add 50 μ L of the **Dasatinib-d8** working solution.[\[7\]](#)
 - Add a protein precipitation agent, such as methanol containing 0.1% formic acid.[\[7\]](#)
 - Vortex mix the samples thoroughly.
 - Centrifuge the samples at high speed (e.g., 5500 rpm for 10 min) to pellet the precipitated proteins.[\[7\]](#)
 - Transfer the supernatant to an autosampler vial for injection.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
- Flow Rate: 0.8 mL/min.
- Injection Volume: 20 μ L.[\[7\]](#)
- Column Temperature: 45°C.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Dasatinib: m/z 488.1 → 401.1[\[7\]](#)
 - **Dasatinib-d8** (IS): m/z 496.15 → 406.1[\[7\]](#)
- Data Analysis:
 - Quantify Dasatinib concentrations in unknown samples by constructing a calibration curve from the peak area ratio of Dasatinib to **Dasatinib-d8** versus the nominal concentration of the calibration standards.
 - The calibration curve should be linear over the expected concentration range in the study samples (e.g., 1-400 ng/mL).[\[7\]](#)

Bioanalytical Method Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as:

- Selectivity and Specificity
- Linearity
- Accuracy and Precision (Intra- and Inter-day)

- Recovery
- Matrix Effect
- Stability (Freeze-thaw, short-term, long-term)

Conclusion

The use of **Dasatinib-d8** as an internal standard in LC-MS/MS-based bioanalytical methods is essential for the accurate and reliable quantification of Dasatinib in human plasma for bioequivalence studies. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals involved in the evaluation of generic Dasatinib formulations, ensuring that they meet the stringent requirements for therapeutic equivalence.

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